

An In-depth Technical Guide to Benzenemethanamine, 3-iodo- Derivatives

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Compound of Interest

Compound Name: *Benzenemethanamine, N-ethyl-3-iodo-*

Cat. No.: *B8128018*

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Disclaimer: The specific compound "**Benzenemethanamine, N-ethyl-3-iodo-**" is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-characterized precursor, 3-Iodobenzylamine, its synthesis, and its derivatization, providing a framework for the research and development of its N-alkylated analogs like the N-ethyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the synthesis, potential biological applications, and relevant experimental protocols for 3-iodobenzylamine and its derivatives, with a focus on their role as intermediates in synthesizing pharmacologically active molecules.

Core Compound: 3-Iodobenzylamine

3-Iodobenzylamine (also known as 3-iodobenzenemethanamine) is an organic compound that serves as a valuable synthetic intermediate.^[1] Its chemical structure, featuring an iodine atom on the benzene ring, makes it a versatile building block for introducing an iodobenzyl moiety into target molecules, which is particularly useful in the development of receptor ligands and probes for medical imaging.^{[2][3]}

Compound Properties:

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₈ IN	[4]
Molecular Weight	233.05 g/mol	[4]
CAS Number	696-40-2	[4]
Appearance	Clear light yellow liquid	[4]
Boiling Point	132 °C at 8 mmHg	[4]
Density	1.748 g/mL at 25 °C	[4]

The hydrochloride salt (3-Iodobenzylamine HCl, CAS: 3718-88-5) is a white to light yellow crystalline powder, which is often used for its stability and ease of handling.[1][3]

Synthesis and Experimental Protocols

Synthesis of 3-Iodobenzylamine Hydrochloride

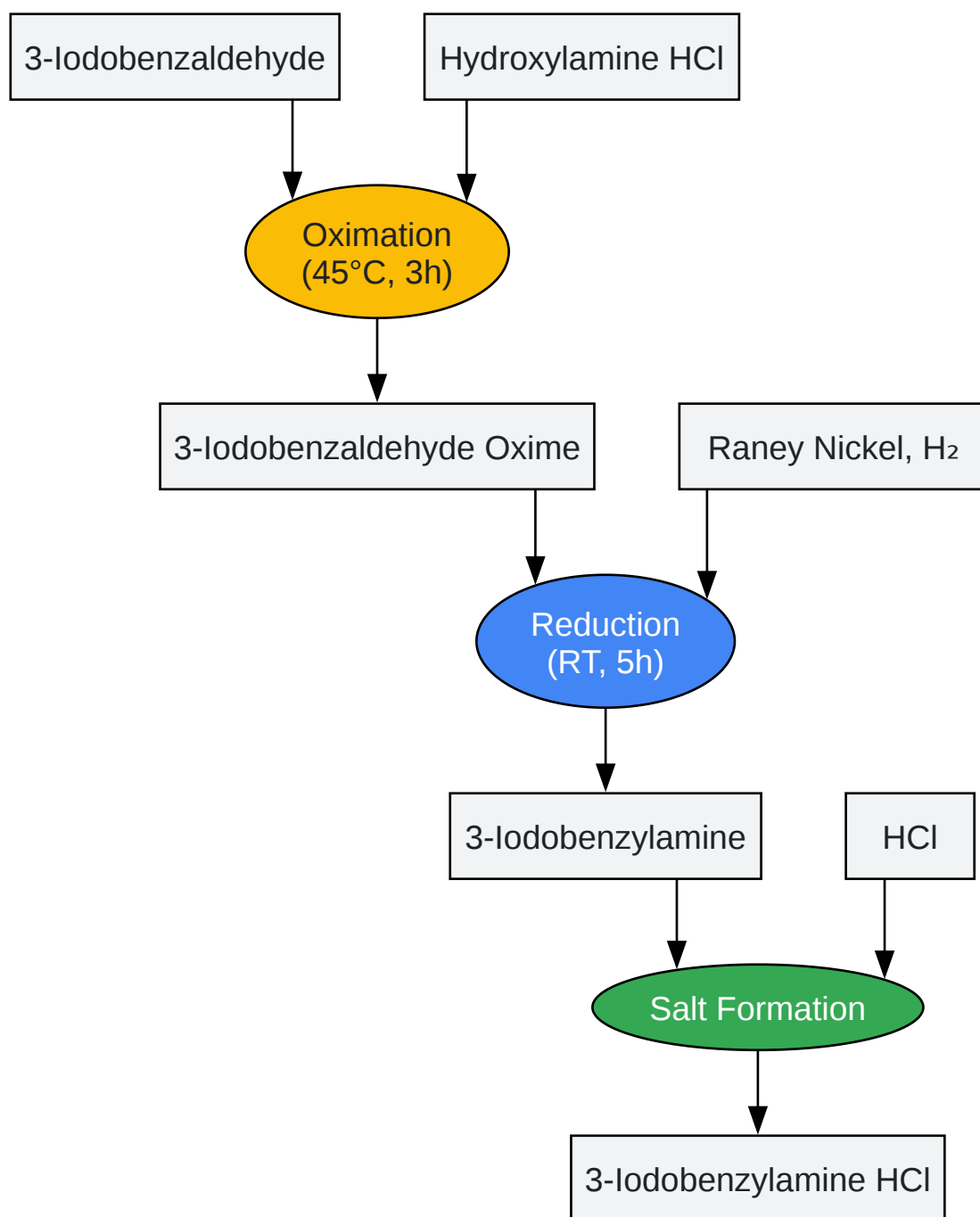
An improved synthesis method avoids harsh conditions and expensive catalysts, proceeding via an oximation and subsequent reduction of 3-iodobenzaldehyde.[1]

Experimental Protocol:

- Oximation of 3-Iodobenzaldehyde:
 - Dissolve 3-iodobenzaldehyde in an appropriate solvent.
 - Add hydroxylamine hydrochloride (a molar ratio of 1:1.1 of aldehyde to hydroxylamine hydrochloride is optimal).
 - Maintain the reaction temperature at 45°C for 3 hours. The yield of the resulting 3-iodobenzaldehyde oxime can reach up to 96.8%.[1]
- Reduction of 3-Iodobenzaldehyde Oxime:
 - To the oxime, add ethanol and Raney nickel catalyst (2.9 g for a 50 mL ethanol solution).

- Introduce hydrogen gas at normal pressure and stir vigorously at room temperature for 5 hours.^[1]
- After the reaction, filter off the Raney nickel catalyst (which can be recycled).
- Formation of Hydrochloride Salt:
 - To the filtrate, add a hydrochloric acid solution until the pH reaches 1.
 - A brown precipitate of 3-iodobenzylamine hydrochloride will form.
 - Filter the crude product and recrystallize twice with ethanol to obtain the final product. The overall yield is reported to be around 89.7%.^[1]

Workflow for the Synthesis of 3-Iodobenzylamine HCl:



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Synthesis of 3-Iodobenzylamine HCl.

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

The target compound, N-ethyl-3-iodobenzenemethanamine, can be synthesized from 3-iodobenzylamine via standard N-alkylation methods.

Experimental Protocol (Reductive Amination):

- Dissolve 3-iodobenzaldehyde in a suitable solvent such as methanol or dichloromethane.
- Add a slight excess of ethylamine.
- Introduce a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB), portion-wise while stirring.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield N-ethyl-3-iodobenzenemethanamine.

Derivatives and Applications

3-Iodobenzylamine is a key starting material for the synthesis of various biologically active molecules. A significant application is in the preparation of selective ligands for G-protein coupled receptors, such as adenosine receptors.^[1]

Adenosine A₃ Receptor Agonists

3-Iodobenzylamine has been used to synthesize N⁶-(3-iodobenzyl)-adenosine derivatives. These compounds have been explored as potent and selective agonists for the adenosine A₃ receptor, which is a target for treating conditions like inflammation, ischemia, and cancer.

Quantitative Data for Adenosine A₃ Receptor Ligands:

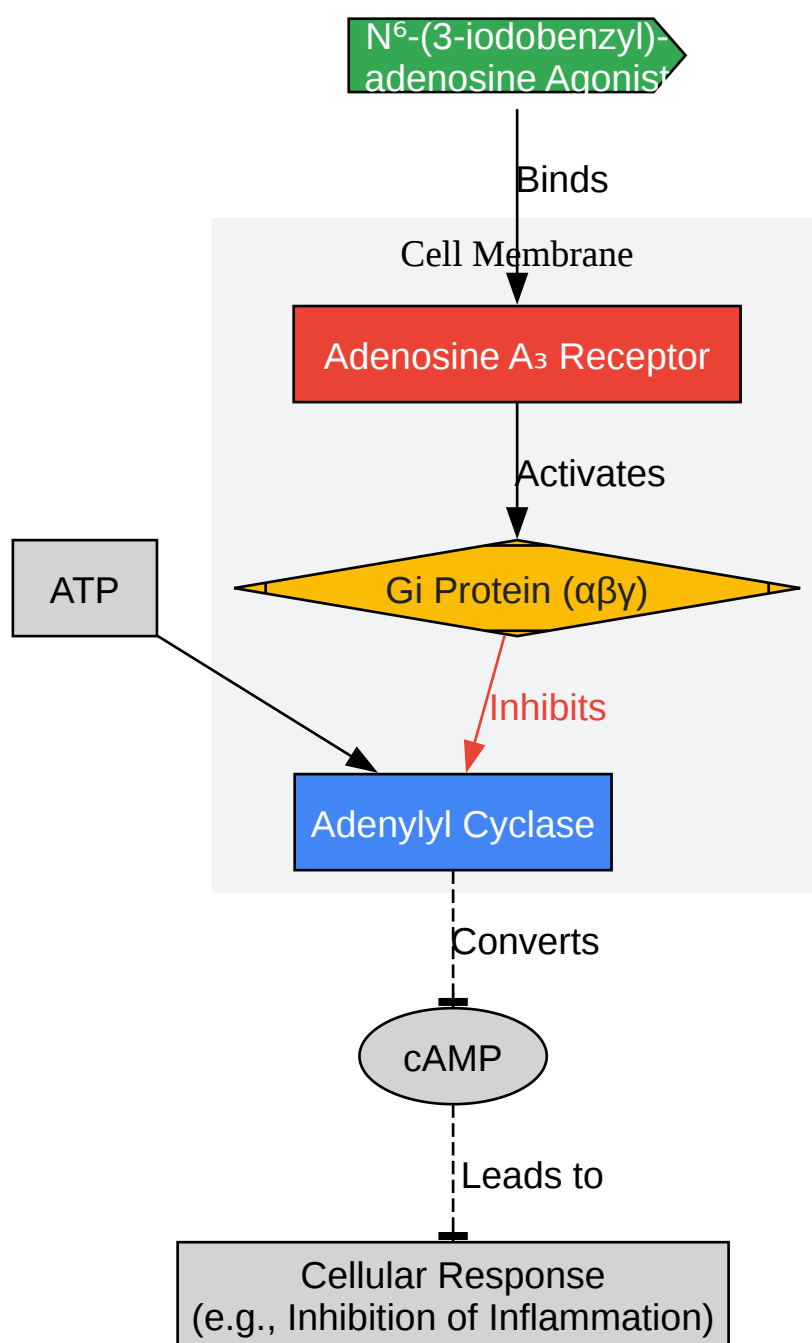
The following table is a template representing the type of quantitative data that would be collected for novel derivatives in a research campaign. The values are hypothetical and for illustrative purposes only.

Compound ID	R-Group at C2	A ₃ Receptor K _i (nM)	A ₁ Receptor K _i (nM)	A ₃ /A ₁ Selectivity
DERIV-01	-H	15.2	1850	122
DERIV-02	-Cl	2.5	2100	840
DERIV-03	-CH ₃	8.9	1500	169
DERIV-04	-NH ₂	5.1	2500	490

K_i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Signaling Pathway of Adenosine A₃ Receptor

The adenosine A₃ receptor is a Gi-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



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Adenosine A₃ Receptor Signaling Pathway.

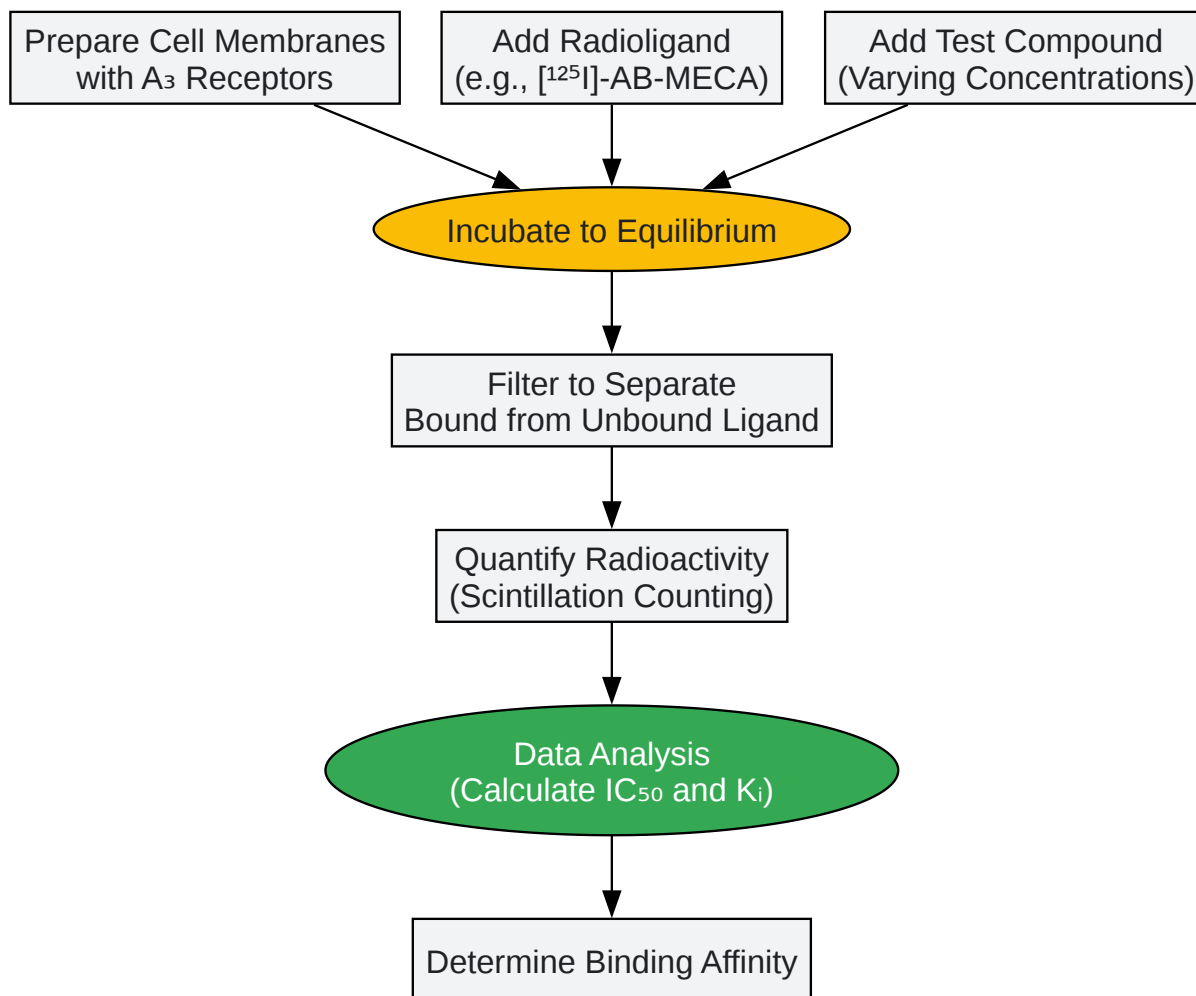
Biological Assay Protocol

To characterize the affinity of newly synthesized derivatives for a target receptor, a competitive radioligand binding assay is a standard method.

Protocol: Competitive Binding Assay for Adenosine A₃ Receptor

- **Preparation:** Prepare cell membranes from a cell line expressing the human adenosine A₃ receptor.
- **Reaction Mixture:** In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the unlabeled test compound (the synthesized derivative).
- **Incubation:** Incubate the mixture at room temperature for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.
- **Separation:** Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the K_i value.

Workflow for Radioligand Binding Assay:



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Workflow of a Competitive Radioligand Binding Assay.

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